3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a pyrimidine ring attached to a morpholine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases , which play a crucial role in cell signaling and regulation.
Mode of Action
This is a common mechanism for many drugs that target protein kinases .
Biochemical Pathways
Given the potential target of protein kinases, it’s likely that this compound could influence various signaling pathways within the cell .
Result of Action
If the compound does indeed target protein kinases, it could potentially influence a wide range of cellular processes, including cell growth, division, and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and morpholine, under controlled conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the pyrimidine ring. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-methylphenylcarbamate: Similar in structure but with a carbamate group instead of a benzamide.
2-chloro-5-fluoropyrimidine: Similar pyrimidine ring but with different substituents.
Metoclopramide: A benzamide derivative with different substituents and pharmacological properties.
Uniqueness
3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the morpholine moiety and the pyrimidine ring distinguishes it from other benzamide derivatives, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-3-1-2-11(8-12)14(21)19-13-9-17-15(18-10-13)20-4-6-22-7-5-20/h1-3,8-10H,4-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCTYZFKAVPVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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